![molecular formula C24H28N2O4 B2871938 N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,4-diethoxybenzamide CAS No. 851407-77-7](/img/structure/B2871938.png)
N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,4-diethoxybenzamide
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Description
N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,4-diethoxybenzamide, commonly known as DEDBQ, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DEDBQ belongs to the family of quinoline-based compounds and has been synthesized using various methods.
Scientific Research Applications
Sigma-2 Receptor Probe
One study developed and evaluated two benzamide analogues, including the related compound N-[2-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)ethyl]-2-methoxy-5-methylbenzamide, as sigma-2 receptor probes. These analogues were radiolabeled and exhibited significant binding affinities, providing a tool for studying sigma-2 receptors in vitro. The study indicated that one of the analogues had a higher affinity for sigma-2 receptors, suggesting its utility in receptor characterization and potential diagnostic applications (Jinbin Xu et al., 2005).
C-H Olefination
Another research effort involved the Rh(III)-catalyzed oxidative olefination of N-methoxybenzamides, leading to the selective formation of valuable tetrahydroisoquinolinone products. This study showcases an efficient and versatile method for C-H bond activation, potentially contributing to the synthesis of complex organic compounds, including pharmaceuticals and agrochemicals (S. Rakshit et al., 2011).
Metabolite Identification
Research on YM758, a novel inhibitor of the "funny" If current channel, identified its metabolites in human subjects. This study provides insights into the metabolism and excretion pathways of this compound, which could inform drug development and safety evaluations (K. Umehara et al., 2009).
Synthetic Route Development
A study described a novel synthesis approach for YM758 monophosphate, demonstrating a practical and scalable synthetic route. This research highlights advancements in synthetic chemistry methodologies, potentially improving the efficiency and sustainability of drug production (S. Yoshida et al., 2014).
properties
IUPAC Name |
N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4-diethoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O4/c1-5-29-20-10-9-18(14-21(20)30-6-2)23(27)25-12-11-19-13-17-8-7-15(3)16(4)22(17)26-24(19)28/h7-10,13-14H,5-6,11-12H2,1-4H3,(H,25,27)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSSDJBXPXKHXDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NCCC2=CC3=C(C(=C(C=C3)C)C)NC2=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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